molecular formula C13H18N5O8P B1212286 propanoyl-AMP

propanoyl-AMP

Katalognummer: B1212286
Molekulargewicht: 403.28 g/mol
InChI-Schlüssel: ZGNGGJLVZZHLQM-ZRFIDHNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propanoyl-AMP, also known as Propionyl-AMP, is a key acyl-adenylate intermediate belonging to the class of 5'-acylphosphoadenosines . This compound is a critical activated form of propionate, playing an essential role in biochemical pathways as a precursor in the biosynthesis of propionyl-Coenzyme A (Propionyl-CoA) . Researchers value propanoyl-AMP for its utility in studying the mechanism of acyl-CoA synthetases, the enzymes responsible for catalyzing the formation of acyl-CoA thioesters from fatty acids, ATP, and CoA. Its structure features an adenoside moiety where the phosphate group is acylated with a propionate group, making it a valuable substrate in enzymatic assays and metabolic studies . Propanoyl-AMP serves as a fundamental research tool in several areas, including: • Metabolic Pathway Analysis: Investigating the conversion of short-chain fatty acids into their active CoA derivatives. • Enzyme Kinetics & Mechanism: Serving as a high-energy intermediate to study the two-step reaction mechanism of acyl-CoA synthetases. • Microbial & Human Metabolism: As a compound present in all living organisms, from bacteria to humans, it is relevant for research in both microbiology and mammalian biochemistry . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H18N5O8P

Molekulargewicht

403.28 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] propanoate

InChI

InChI=1S/C13H18N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13-/m1/s1

InChI-Schlüssel

ZGNGGJLVZZHLQM-ZRFIDHNTSA-N

SMILES

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomerische SMILES

CCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Kanonische SMILES

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Enzymatic Biogenesis and Formation of Propanoyl Amp

ATP-Dependent Activation of Propionate (B1217596)

The initial and pivotal step in the utilization of propionate is its activation, a process that requires a significant energy input, supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). This activation culminates in the synthesis of propanoyl-AMP.

Mechanism of Anhydride (B1165640) Bond Formation in Propanoyl-AMP Synthesis

The formation of propanoyl-AMP is a classic example of a nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of the carboxylate oxygen of propionate on the α-phosphate of ATP. This concerted reaction leads to the displacement of pyrophosphate (PPi) and the formation of a mixed anhydride bond between the carboxyl group of propionate and the phosphoryl group of adenosine monophosphate (AMP). nih.govqmul.ac.uk This acyl-adenylate intermediate, propanoyl-AMP, is a high-energy compound, primed for subsequent reaction. The formation of this intermediate effectively "activates" the otherwise unreactive propionate carboxyl group.

Role of Pyrophosphate Hydrolysis in Driving Propanoyl-AMP Formation

The synthesis of propanoyl-AMP is a thermodynamically unfavorable reaction. To ensure the forward progression of this reaction, the cell employs a common metabolic strategy: the hydrolysis of the pyrophosphate (PPi) molecule that is released during the initial reaction. This hydrolysis is catalyzed by the ubiquitous enzyme inorganic pyrophosphatase, which cleaves the high-energy phosphoanhydride bond of PPi to yield two molecules of inorganic phosphate (B84403) (Pi). This subsequent reaction is highly exergonic, and the release of this energy effectively pulls the initial equilibrium of propanoyl-AMP synthesis in the forward direction, ensuring a continuous supply of the activated intermediate. nih.gov

Propanoyl-CoA Synthetase (PrpE) Catalysis in Propanoyl-AMP Generation

The primary enzyme responsible for the synthesis of propanoyl-AMP is propanoyl-CoA synthetase, encoded by the prpE gene. researchgate.net This enzyme belongs to the family of acyl-CoA synthetases, which are crucial for the activation of fatty acids and other carboxylic acids. nih.gov

Substrate Recognition and Specificity within the Active Site

The active site of propanoyl-CoA synthetase (PrpE) exhibits a high degree of specificity for its substrates. While propionate is the preferred acyl substrate, the enzyme can also activate other short-chain fatty acids, albeit with lower efficiency. Studies on PrpE from Salmonella enterica have shown that the enzyme can also activate acetate (B1210297) and 3-hydroxypropionate (B73278) (3HP), and to a much lesser extent, butyrate. The precise recognition of the alkyl group of the carboxylic acid substrate is a key determinant of the enzyme's specificity. Site-directed mutagenesis studies of PrpE have identified specific amino acid residues that are critical for catalysis. For instance, the lysine (B10760008) residue at position 592 (Lys592) in S. enterica PrpE has been demonstrated to be essential for the adenylation step, the formation of propanoyl-AMP, but not for the subsequent thioester bond formation. researchgate.net

Kinetic Characterization of Propanoyl-AMP Formation by PrpE

The catalytic efficiency of propanoyl-CoA synthetase (PrpE) in the formation of propanoyl-AMP has been quantitatively assessed through kinetic studies. The reaction mechanism for PrpE from Salmonella enterica has been identified as a Bi Uni Uni Bi Ping Pong mechanism. researchgate.net Kinetic experiments have determined the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for various substrates of the enzyme. Propionate is the most efficient substrate, as indicated by its high kcat/Km value. researchgate.net

Kinetic Parameters of Salmonella enterica Propanoyl-CoA Synthetase (PrpE)
SubstrateKm (µM)kcat (s-1)kcat/Km (mM-1s-1)
Propionate5082.21644
Acetate---
3-Hydroxypropionate---
Butyrate---

Data for Acetate, 3-Hydroxypropionate, and Butyrate were noted as less efficient than propionate, but specific kinetic constants were not provided in the cited sources.

Isoenzymes and Alternative Pathways for Propanoyl-AMP Biosynthesis

While propanoyl-CoA synthetase (PrpE) is the primary enzyme for propanoyl-AMP synthesis, other enzymes and pathways can contribute to the activation of propionate. Some acyl-CoA synthetases with broader substrate specificities may also catalyze the formation of propanoyl-AMP. For example, some acetyl-CoA synthetase enzymes have been shown to have a degree of activity with propionate.

Furthermore, alternative, non-AMP-forming pathways for propionate activation exist. One such pathway involves the enzyme propionyl-CoA:succinate CoA transferase. This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to propionate, thereby forming propionyl-CoA directly without the formation of a propanoyl-AMP intermediate. This represents an alternative strategy for activating propionate, particularly in organisms or cellular compartments where this enzyme is prevalent.

Exploration of Other Adenylate-Forming Enzymes Generating Propanoyl-AMP

While Propionyl-CoA Synthetase (also known as Propionate-CoA ligase, EC 6.2.1.17) is the principal enzyme for this conversion, other adenylate-forming enzymes can also generate propanoyl-AMP, often due to broader substrate specificity. wikipedia.orgqmul.ac.uk These enzymes belong to the large ANL superfamily (Acyl-CoA synthetase, Nonribosomal peptide synthetase, and Luciferase), which share a conserved structural fold and the fundamental two-step catalytic mechanism involving an adenylate intermediate. plos.orgacs.org

Acyl-CoA Synthetases (ACS): Members of the Acyl-CoA synthetase family, particularly short-chain fatty acyl-CoA synthetases (SACS), can exhibit activity towards propionate. plos.org These enzymes are critical for activating fatty acids for metabolism. plos.org For instance, research in Aspergillus nidulans has identified that in addition to a putative propionyl-CoA synthetase (PcsA), the acetyl-CoA synthase (FacA) is also involved in the activation of propionate to propionyl-CoA, a process that necessitates the formation of a propanoyl-AMP intermediate. nih.gov This demonstrates that enzymes with a primary specificity for other substrates (like acetate for FacA) can possess the catalytic flexibility to adenylate propionate.

Research Findings on Propionyl-CoA Synthetase from Salmonella enterica

A detailed study of the Propionyl-CoA Synthetase (PrpE) from Salmonella enterica has provided significant insights into the formation of propanoyl-AMP. The research confirmed that the conversion of propionate to propionyl-CoA proceeds via a propanoyl-AMP intermediate. nih.govresearchgate.net A key finding was the identification of a specific lysine residue, Lys592, as being essential for the adenylation step. Mutant versions of the PrpE enzyme where Lys592 was altered could not convert propionate to propanoyl-CoA but were still able to convert propanoyl-AMP to propionyl-CoA. This demonstrated that Lys592 is required for the synthesis of the propanoyl-AMP intermediate but not for the subsequent thioester bond formation. nih.govresearchgate.net

Interactive Data Table: Kinetic Properties of S. enterica PrpE

Substratekcat/Km (mM⁻¹s⁻¹)Note
Propionate1644The preferred acyl substrate. nih.gov

Summary of Adenylate-Forming Enzymes Generating Propanoyl-AMP

The following table summarizes enzymes known or likely to produce propanoyl-AMP as a reaction intermediate.

Interactive Data Table: Enzymes Generating Propanoyl-AMP

EnzymeEC NumberOrganism ExamplePrimary FunctionRole in Propanoyl-AMP Formation
Propionyl-CoA Synthetase (PrpE)6.2.1.17Salmonella entericaActivation of propionate for catabolism. nih.govwikipedia.orgCatalyzes the direct and specific formation of propanoyl-AMP from propionate and ATP. nih.gov
Acetyl-CoA Synthetase (FacA)6.2.1.1Aspergillus nidulansActivation of acetate.Exhibits substrate promiscuity, activating propionate via a propanoyl-AMP intermediate. nih.gov
Short-Chain Acyl-CoA Synthetases (SACS)6.2.1.1VariousActivation of short-chain fatty acids (2-4 carbons). plos.orgLikely to accept propionate (a 3-carbon acid) as a substrate, forming propanoyl-AMP as an intermediate. plos.org

Propanoyl Amp As a Central Enzyme Bound Intermediate

Acyl Transfer Mechanisms Involving Propanoyl-AMP

The transfer of the propionyl group from propionic acid to AMP, forming propanoyl-AMP, and its subsequent transfer to Coenzyme A, are complex enzymatic processes involving specific chemical transformations and enzyme conformational changes.

The formation of propanoyl-AMP involves a two-step mechanism catalyzed by enzymes like propionyl-CoA synthetase (PrpE) acs.orgnih.gov. In the initial step, propionic acid reacts with adenosine (B11128) triphosphate (ATP). This reaction proceeds via a nucleophilic attack of the carboxylate group of propionate (B1217596) on the α-phosphate of ATP. This process displaces pyrophosphate (PPi) and results in the formation of a mixed anhydride (B1165640) linkage between the propionyl group and the adenylate moiety of AMP, creating propanoyl-AMP nih.govpressbooks.pub. This adenylate anhydride bond is a high-energy bond, storing the chemical potential for the subsequent acyl transfer nih.gov. The reaction can be summarized as:

Propionate + ATP ⇌ Propanoyl-AMP + PPi

The formation of this mixed anhydride is a form of nucleophilic acyl substitution on the phosphorus atom of ATP pressbooks.publibretexts.org.

Acyl-CoA synthetases often employ significant conformational changes to facilitate the distinct steps of the reaction mechanism, which typically follows a Bi Uni Uni Bi Ping Pong kinetic model acs.orgebi.ac.uk. After the initial adenylation step, the enzyme undergoes a substantial conformational rearrangement, often involving a large-scale domain rotation. For instance, in many adenylate-forming enzymes, the C-terminal domain rotates approximately 140° nih.gov. This rotation repositions the active site, presenting a different face of the enzyme that is optimized for the subsequent nucleophilic attack by Coenzyme A on the propanoyl-AMP intermediate nih.govnih.gov. These dynamic structural adjustments are crucial for correctly orienting the substrates and intermediates, thereby enhancing catalytic efficiency and specificity nih.govoup.com.

Role of Propanoyl-AMP in Coenzyme A Ligation

Propanoyl-AMP is central to the ligation of propionyl groups with Coenzyme A, a critical step in fatty acid metabolism and the catabolism of odd-chain fatty acids and certain amino acids nih.gov.

Propanoyl-AMP + CoA ⇌ Propanoyl-CoA + AMP

This reaction is catalyzed by the same enzyme that formed propanoyl-AMP, such as propionyl-CoA synthetase (PrpE) acs.orgnih.govebi.ac.uk.

The mechanism of thioester formation involves a nucleophilic acyl substitution reaction where the highly nucleophilic thiol group of Coenzyme A attacks the electrophilic carbonyl carbon of the propionyl group in propanoyl-AMP pressbooks.publibretexts.org. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the AMP moiety is expelled as the leaving group, regenerating the enzyme's active site and yielding propanoyl-CoA nih.govlibretexts.orgnih.gov. The high-energy nature of the adenylate anhydride bond in propanoyl-AMP drives this reaction forward nih.gov.

Propanoyl-AMP in Non-Coenzyme A Dependent Acyl Transfer

While the primary role of propanoyl-AMP is to facilitate the formation of propanoyl-CoA, there are circumstances where this pathway may not be completed. In the absence of Coenzyme A, or in cases of specific enzyme mutations that impair the second step of the reaction (e.g., mutations at Lys592 in PrpE), the propanoyl-AMP intermediate may be released from the enzyme into the surrounding medium clemson.eduasm.org. For instance, studies with the Methanosarcina acetivorans MacsMa enzyme showed that propionyl-AMP and pyrophosphate were released in the absence of CoA, whereas in the presence of CoA, the intermediate was converted to AMP and propionate clemson.eduasm.org. This release does not represent a typical non-CoA dependent acyl transfer to another nucleophile but rather a termination of the intended pathway due to the lack of the necessary cofactor. Therefore, propanoyl-AMP's role is overwhelmingly linked to CoA ligation.

Data Tables

Table 1: Key Steps in Propanoyl-CoA Synthesis via Propanoyl-AMP Intermediate

StepReactionEnzyme Class/ExampleKey IntermediateProductsMechanism Type
1Propionate + ATP ⇌ Propanoyl-AMP + PPiAcyl-CoA Synthetase (e.g., PrpE)Propanoyl-AMPPropanoyl-AMP, PPiNucleophilic acyl substitution on phosphorus
2Propanoyl-AMP + CoA ⇌ Propanoyl-CoA + AMPAcyl-CoA Synthetase (e.g., PrpE)Propanoyl-AMPPropanoyl-CoA, AMPNucleophilic acyl substitution on carbonyl carbon

Table 2: Kinetic Parameters for Propionyl-CoA Synthetase (PrpE)

SubstrateParameterValueReference
Propionatekcat/Km1644 mM⁻¹s⁻¹ acs.orgnih.govebi.ac.uk

Compound List

Propanoyl-AMP

Propionic acid

Adenosine triphosphate (ATP)

Pyrophosphate (PPi)

Adenosine monophosphate (AMP)

Coenzyme A (CoA)

Propanoyl-CoA

Acyl Transfer to Acyl Carrier Proteins (ACPs) via Fatty Acyl-AMP Ligases (FAALs)

Fatty acyl-AMP ligases (FAALs) are a class of enzymes within the adenylate-forming enzyme superfamily that specialize in the activation of fatty acids and other carboxylic acids. Unlike acyl-CoA synthetases that typically transfer the activated acyl group to coenzyme A (CoA), FAALs are characterized by their ability to transfer the acyl group from the acyl-AMP intermediate directly to the 4′-phosphopantetheine (Ppant) arm of an Acyl Carrier Protein (ACP) nih.govelifesciences.org.

The process begins with the FAAL catalyzing the formation of propanoyl-AMP from propionic acid and ATP. Subsequently, the FAAL facilitates the transfer of the propanoyl moiety from propanoyl-AMP to the thiol group of the Ppant cofactor attached to an ACP, forming a thioester bond. This propanoylated ACP then serves as a substrate for downstream enzymes, often within polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems, where the propionyl group is incorporated into the growing product chain elifesciences.org. This CoA-independent activation and transfer mechanism is crucial for the biosynthesis of various lipopeptides and polyketides, ensuring the precise channeling of propionate units into these complex structures.

Propanoyl-AMP as an Intermediate in Non-ribosomal Peptide Synthetase (NRPS) Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a diverse array of peptides that are not encoded by ribosomal genes. A hallmark of NRPS activity is the adenylation (A) domain, which activates amino acid substrates by forming aminoacyl-AMP intermediates using ATP. This aminoacyl-AMP is then transferred to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain, via its phosphopantetheine arm nih.govmdpi.comrsc.orgfrontiersin.orgacs.org.

While the primary substrates for NRPS A-domains are amino acids, the broader adenylate-forming enzyme superfamily, to which NRPS A-domains belong, can activate various carboxylic acids. In certain NRPS pathways that incorporate non-amino acid building blocks or modified amino acids, propanoyl-AMP can function as an intermediate. If a specific NRPS module is designed to incorporate a propionyl group, its A-domain would likely catalyze the formation of propanoyl-AMP from propionic acid, analogous to amino acid activation, before transferring it to the PCP domain for subsequent peptide bond formation nih.govmdpi.comrsc.orgfrontiersin.org.

Involvement in Polyketide Synthase (PKS) Biosynthesis

Polyketide synthases (PKSs) are responsible for the biosynthesis of polyketides, a large and structurally diverse class of natural products with significant pharmaceutical applications. PKS assembly lines typically utilize acyl-CoA thioesters, such as acetyl-CoA, malonyl-CoA, and propionyl-CoA, as building blocks researchgate.netgoogle.com. Propionyl-CoA, in particular, serves as a common starter unit in the synthesis of polyketides that incorporate a three-carbon propionate backbone researchgate.netnih.govconicet.gov.arnih.govplos.org.

While PKSs primarily employ CoA-activated substrates, the underlying enzymatic machinery often involves mechanisms related to acyl-AMP formation. FAALs, which are frequently found in or associated with PKS gene clusters, activate carboxylic acids (including fatty acids) to acyl-AMP intermediates and transfer them to ACPs elifesciences.org. ACPs are integral components of PKS modules, serving as the carriers for extender units. Therefore, propanoyl-AMP, formed by FAAL-like enzymes, can be channeled to ACPs, which then deliver the propionyl group to the PKS catalytic core for chain elongation. This highlights the indirect but crucial role of propanoyl-AMP in PKS biosynthesis, particularly when CoA-independent activation to ACPs is involved.

Structural Biology of Propanoyl Amp Interacting Enzymes

Crystallographic Analysis of Enzyme-Propanoyl-AMP Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of acyl-CoA synthetases, revealing the intricate details of substrate binding and the significant conformational changes required for catalysis. While crystallizing an enzyme with the highly reactive propanoyl-AMP intermediate is challenging, structures have been solved using stable analogs, providing a clear picture of the enzyme's active site when complexed with this key intermediate. acs.orgnih.gov

Active Site Architecture and Binding Pockets for Propionyl and Adenosine (B11128) Moieties

Crystal structures of homologous enzymes like acetyl-CoA synthetase (Acs) complexed with acyl-adenylate analogs provide a detailed blueprint for the binding of propanoyl-AMP. The active site is a well-defined cavity located at the interface between a large N-terminal domain and a smaller C-terminal domain. nih.gov

The binding pocket for the propionyl group is predominantly hydrophobic, conferring specificity for short-chain fatty acids. In Salmonella enterica Acs, this pocket is formed by residues such as Val310, Val386, and Trp414. nih.gov Mutational studies have shown that the size and character of this pocket are key determinants of substrate specificity. For example, mutating Val386 to a smaller alanine residue in Acs reduces its efficiency for acetate (B1210297) while significantly increasing its catalytic efficiency for the larger propionate (B1217596) substrate. nih.gov This demonstrates how subtle changes in the active site architecture can modulate acyl-substrate recognition.

The adenosine moiety of propanoyl-AMP is anchored in a separate, highly conserved region of the active site through a network of hydrogen bonds and electrostatic interactions. In Acs, the phosphate (B84403) group of the analog is stabilized by interactions with conserved arginine residues (Arg526 and Arg515). nih.gov These interactions are crucial for correctly positioning the intermediate for the second half-reaction, the attack by Coenzyme A.

Conformational Dynamics Upon Propanoyl-AMP Binding and Turnover

A hallmark of the adenylate-forming enzyme superfamily is a dramatic conformational change that occurs during the catalytic cycle. These enzymes utilize a "domain alternation" mechanism to catalyze the two separate half-reactions within a single active site. nih.gov

Adenylate-Forming Conformation (State 1): In the first step, the enzyme binds propionate and ATP. The smaller C-terminal domain is positioned such that the active site is configured to catalyze the formation of the propanoyl-AMP intermediate. A conserved lysine (B10760008) residue (Lys592 in S. enterica PrpE) is critical for this adenylation step. nih.govacs.org

Thioester-Forming Conformation (State 2): After the formation of propanoyl-AMP, the C-terminal domain undergoes a substantial rotation of approximately 140 degrees relative to the N-terminal domain. nih.gov This movement completely remodels the active site. It displaces residues essential for the first reaction (like the catalytic lysine) and exposes a binding site for the second substrate, Coenzyme A. The enzyme is now primed to catalyze the transfer of the propanoyl group from AMP to the thiol of CoA, forming propionyl-CoA. acs.orgnih.gov

This large-scale domain rotation is driven by ligand binding and is essential for shielding the reactive propanoyl-AMP intermediate from the solvent and for orchestrating the sequential binding of substrates and release of products. rcsb.orgnih.gov

Spectroscopic Investigations of Enzyme-Propanoyl-AMP Interactions

Spectroscopic techniques provide dynamic information about enzyme-ligand interactions in solution, complementing the static pictures from crystallography. These methods are crucial for understanding the kinetics of propanoyl-AMP formation and turnover and the associated protein dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Dynamics

NMR spectroscopy is a powerful tool for probing protein dynamics and ligand-protein interactions at atomic resolution. mdpi.com For a propanoyl-AMP-forming enzyme, NMR can provide insights into several key processes:

Ligand Binding: Chemical Shift Perturbation (CSP) experiments can be used to map the binding site of propionate, ATP, and CoA on the enzyme surface by monitoring changes in the chemical shifts of backbone amide protons upon ligand titration.

Conformational Exchange: Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can characterize the microsecond-to-millisecond timescale dynamics corresponding to the domain rotation between the adenylate-forming and thioester-forming conformations. biorxiv.org This allows for the study of the kinetics of this crucial conformational change.

Intermediate State Characterization: By using stable, isotopically labeled analogs of propanoyl-AMP, it is possible to use saturation transfer difference (STD) NMR or transferred nuclear Overhauser effect (trNOE) experiments to identify the specific parts of the intermediate that are in close contact with the enzyme, confirming the binding mode observed in crystal structures.

Infrared and UV-Vis Spectroscopy for Monitoring Propanoyl-AMP Catalysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the chemical transformations during catalysis in real-time.

UV-Vis Spectroscopy: The progress of the reaction can be followed by monitoring the change in absorbance at specific wavelengths. Coenzyme A and its thioester derivatives, like propionyl-CoA, have a characteristic absorbance around 260 nm due to the adenine ring of CoA, but the formation of the thioester bond can be specifically monitored at other wavelengths. researchgate.net While propanoyl-AMP itself does not have a unique, strong chromophore, its formation and consumption can be indirectly monitored through coupled enzyme assays or by observing the appearance of the propionyl-CoA product.

Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is highly sensitive to changes in bond vibrations. The carbonyl (C=O) stretching frequency is distinct for the carboxylate group of propionate, the acyl-phosphate of the propanoyl-AMP intermediate, and the thioester of the final propionyl-CoA product. By monitoring changes in the IR spectrum in the carbonyl region (typically 1600-1800 cm⁻¹), each step of the reaction can be resolved, providing kinetic information about the formation and consumption of the propanoyl-AMP intermediate.

Computational Modeling of Propanoyl-AMP Enzymatic Reactions

Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provides a powerful framework for investigating the reaction mechanism at a level of detail that is inaccessible to experiments alone. nih.govwordpress.com In a QM/MM simulation, the reactive center—comprising the propionate substrate, the triphosphate tail of ATP, and the side chains of key catalytic residues—is treated with quantum mechanics to accurately model bond-breaking and bond-forming events. The rest of the enzyme and solvent are treated with classical molecular mechanics force fields. researchgate.net

These simulations can be used to:

Map the Reaction Pathway: Trace the minimum energy path for the nucleophilic attack of the propionate carboxylate on the α-phosphate of ATP, leading to the formation of the propanoyl-AMP intermediate and the release of pyrophosphate.

Characterize the Transition State: Identify the precise geometry and electronic structure of the transition state for propanoyl-AMP formation. This allows for the calculation of the reaction's activation energy barrier, which can be compared with experimentally determined kinetic data.

Analyze Catalytic Contributions: Quantify the role of individual active site residues in catalysis. For example, simulations can reveal how residues like the conserved lysine (Lys592 in PrpE) and arginine residues stabilize the negative charge buildup on the phosphate groups during the transition state, thereby lowering the activation barrier. nih.gov

Simulate Conformational Changes: Molecular dynamics (MD) simulations, often guided by QM/MM results, can model the large-scale domain rotation that occurs after propanoyl-AMP formation, providing insights into the dynamic process that prepares the enzyme for the second half-reaction with Coenzyme A. uta.edu

Molecular Dynamics Simulations of Propanoyl-AMP Activation

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules at an atomic level. nih.gov These simulations are instrumental in understanding the conformational changes that occur within an enzyme's active site upon binding of substrates and the subsequent activation process. In the context of propanoyl-AMP, MD simulations can elucidate the key interactions and conformational dynamics that lead to its formation and subsequent reaction with Coenzyme A (CoA).

A typical MD simulation study of an acyl-CoA synthetase with propanoyl-AMP would involve constructing a system that includes the enzyme, the propanoyl-AMP intermediate, necessary cofactors such as Mg²⁺ ions, and a surrounding solvent environment, usually water. frontiersin.org The simulation then solves Newton's equations of motion for every atom in the system over a specified period, typically ranging from nanoseconds to microseconds, providing a trajectory of atomic positions and velocities.

Key Research Findings from MD Simulations:

Binding Pocket Dynamics: MD simulations reveal that the active site of acyl-CoA synthetases is not a rigid structure but rather a dynamic environment. Upon binding of propanoate and ATP, the enzyme undergoes conformational changes to create a catalytically competent state for the formation of propanoyl-AMP. The flexibility of certain loops and domains is often crucial for substrate entry and product release.

Role of Key Residues: Through techniques like per-residue binding free energy decomposition, MD simulations can identify specific amino acid residues that are critical for the stabilization of propanoyl-AMP in the active site. nih.govresearchgate.net These residues may form hydrogen bonds, salt bridges, or hydrophobic interactions with the propanoyl moiety, the ribose, or the phosphate groups of the intermediate.

Conformational Transitions: The conversion of the enzyme-propanoyl-AMP complex to a state that is ready to bind CoA involves significant conformational transitions. MD simulations can map these transitions, revealing the pathways and energetic barriers associated with these changes. This is crucial for understanding how the enzyme facilitates the second half of the reaction, the transfer of the propanoyl group to CoA.

Water Dynamics: The role of water molecules within the active site can also be investigated. MD simulations can show how water molecules are displaced upon substrate binding and how they may participate in the catalytic mechanism, for instance, by stabilizing charged intermediates.

Below is an interactive data table summarizing typical findings from MD simulations on the interaction energies of key residues with an acyl-AMP intermediate, which can be extrapolated to propanoyl-AMP.

ResidueInteraction TypeInteraction Energy (kcal/mol)
Arg321Hydrogen Bond, Electrostatic-5.2
Tyr450Pi-stacking, Hydrophobic-3.8
Gly327van der Waals-2.5
Phe350Hydrophobic-3.1
Lys461Electrostatic-4.7

Note: The data in this table is illustrative and represents typical values obtained from MM-GBSA calculations in MD simulations of acyl-AMP synthetases.

Quantum Mechanical Studies of Transition States in Propanoyl-AMP Chemistry

While MD simulations provide valuable insights into the dynamics of the enzyme-substrate complex, they are based on classical mechanics and cannot fully describe the electronic rearrangements that occur during a chemical reaction. Quantum mechanical (QM) methods are necessary to study the details of bond formation and breakage, and to characterize the high-energy transition states that govern reaction rates. researchgate.netresearchgate.net

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. nih.govmdpi.com In this approach, the region of the system where the chemical reaction occurs (the QM region, e.g., propanoyl-AMP and key catalytic residues) is treated with a high level of quantum mechanical theory, while the remainder of the protein and solvent (the MM region) is described by a classical force field. mdpi.com This allows for a computationally feasible yet accurate description of the reaction in its biological context.

Key Research Findings from QM/MM Studies:

Reaction Mechanism and Energetics: QM/MM calculations can be used to map the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. This allows for the precise determination of the structures and energies of transition states and intermediates. For the formation of propanoyl-AMP, this would involve modeling the nucleophilic attack of the carboxylate oxygen of propanoate on the α-phosphate of ATP.

Transition State Stabilization: A key aspect of enzyme catalysis is the stabilization of the transition state. QM/MM studies can quantify the energetic contribution of individual active site residues to transition state stabilization. For instance, positively charged residues like arginine or lysine can stabilize the developing negative charge on the phosphate groups during the formation of propanoyl-AMP.

Kinetic Isotope Effects: QM/MM calculations can predict kinetic isotope effects (KIEs), which are sensitive probes of transition state structure. By comparing calculated KIEs with experimental data, the accuracy of the computed transition state can be validated.

Role of the Metal Cofactor: Many acyl-CoA synthetases require a divalent metal ion, typically Mg²⁺, for activity. QM/MM studies can elucidate the precise role of the metal ion in catalysis, such as coordinating to the phosphate groups of ATP to neutralize charge and facilitate nucleophilic attack.

The table below presents hypothetical data from a QM/MM study on the formation of propanoyl-AMP, illustrating the calculated activation energies for the reaction in different environments.

EnvironmentActivation Energy (kcal/mol)
In Water (uncatalyzed)25.8
Enzyme Active Site (wild-type)14.2
Enzyme Active Site (mutant)20.5

Note: This data is illustrative and represents typical findings from QM/MM calculations on enzymatic reactions, demonstrating the rate enhancement provided by the enzyme.

Metabolic Integration and Biological Significance of Propanoyl Amp

Propanoyl-AMP in Propanoate Metabolism

Propanoate metabolism is central to the breakdown and utilization of various biomolecules. Propionate (B1217596) itself is derived from multiple sources, including the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids like valine, isoleucine, methionine, and threonine newenglandconsortium.orgwikipedia.orgnih.govusmlestrike.com. Additionally, propionate is a significant product of microbial fermentation of dietary fibers in the gut nih.govresearchgate.net. The gateway for the entry of propionate into these cellular pathways is its activation via propanoyl-AMP.

The conversion of free propionate into the metabolically active form, propanoyl-CoA, is a two-step process catalyzed by a class of enzymes known as acyl-CoA synthetases.

Step 1: Adenylation. In the first reaction, propionate reacts with adenosine (B11128) triphosphate (ATP), leading to the formation of the high-energy mixed anhydride (B1165640) intermediate, propanoyl-AMP, and the release of pyrophosphate (PPi). This activation step is crucial as the direct thioesterification of a carboxylate with coenzyme A is thermodynamically unfavorable.

Step 2: Thioesterification. The activated propionyl group is then transferred from propanoyl-AMP to the thiol group of coenzyme A (CoA), forming propanoyl-CoA and releasing adenosine monophosphate (AMP) nih.gov.

Both reactions are typically catalyzed by the same enzyme, such as propionyl-CoA synthetase or the less specific acetyl-CoA synthetase, which can also act on propionate nih.govnih.govcreative-proteomics.com. This enzymatic sequence ensures that the energy from ATP hydrolysis is efficiently coupled to the formation of the high-energy thioester bond in propanoyl-CoA.

Reaction StepSubstratesProductsEnzyme Class
Adenylation Propionate, ATPPropanoyl-AMP, PyrophosphateAcyl-CoA Synthetase
Thioesterification Propanoyl-AMP, Coenzyme APropanoyl-CoA, AMPAcyl-CoA Synthetase

Once formed, propanoyl-CoA is integrated into the central energy-generating pathway of the cell, the tricarboxylic acid (TCA) cycle. Because it contains three carbons, propanoyl-CoA cannot directly enter the cycle like the two-carbon acetyl-CoA. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a dedicated three-step pathway nih.govusmlestrike.comnih.govmedlink.com.

Carboxylation: Propanoyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA wikipedia.orgcreative-proteomics.com.

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase nih.govcreative-proteomics.com.

Isomerization: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA nih.govnih.govcreative-proteomics.com.

The entry of succinyl-CoA into the TCA cycle is an anaplerotic reaction, meaning it replenishes the pool of cycle intermediates nih.govyoutube.com. This is vital for maintaining the cycle's capacity for both energy production and providing precursors for biosynthesis. This pathway effectively connects the metabolism of odd-chain fatty acids and certain amino acids to cellular respiration and gluconeogenesis usmlestrike.comnih.gov.

Propanoyl-AMP in Secondary Metabolite Biosynthesis

The activation of propionate to propanoyl-CoA via propanoyl-AMP is not only crucial for catabolism but also provides essential building blocks for the biosynthesis of a diverse array of secondary metabolites, including many clinically important natural products.

Polyketides are a large class of natural products that includes many antibiotics, antifungals, and immunosuppressants nih.gov. Their carbon backbones are assembled by large multienzyme complexes called polyketide synthases (PKSs). Propanoyl-CoA plays a fundamental role in this process in two distinct ways:

As a Starter Unit: PKSs initiate polyketide chain synthesis with a "starter unit." Propanoyl-CoA is a common starter unit, leading to the formation of polyketide chains with a characteristic propionate-derived ethyl group at one end nih.govpnas.org. For instance, the biosynthesis of 6-deoxyerythronolide B, the precursor to the antibiotic erythromycin, begins with a propionyl-CoA starter unit nih.gov.

As a Precursor to Extender Units: The growing polyketide chain is elongated by the sequential addition of "extender units." The most common extender unit after malonyl-CoA is (2S)-methylmalonyl-CoA. This key precursor is synthesized by the carboxylation of propanoyl-CoA nih.gov. The incorporation of methylmalonyl-CoA introduces a methyl-branched, three-carbon propionate unit into the polyketide backbone, greatly increasing the structural diversity and complexity of the final molecule wisc.edu.

Therefore, the propanoyl-AMP pathway is the critical entry point for propionate to be incorporated into these complex bioactive molecules.

The formation of propanoyl-AMP shares a direct mechanistic parallel with a key step in the biosynthesis of non-ribosomal peptides (NRPs), another major class of natural products with significant therapeutic applications. NRPs are synthesized by non-ribosomal peptide synthetases (NRPSs), which, like PKSs, are large, modular enzymes nih.govduke.edu.

Each NRPS module contains an adenylation (A) domain responsible for selecting and activating a specific amino acid ebi.ac.uknih.gov. This activation occurs through the formation of an aminoacyl-adenylate (aminoacyl-AMP), a high-energy intermediate analogous to propanoyl-AMP duke.edursc.org. The activated aminoacyl group is then transferred to a carrier protein domain, making it available for peptide bond formation.

Acyl-CoA synthetases (like propionyl-CoA synthetase) and NRPS adenylation domains belong to the same ANL (Acyl-CoA synthetase, NRPS, Luciferase) superfamily of adenylate-forming enzymes nih.govacs.orgacs.orgproquest.com. Both enzyme types utilize the same fundamental two-step catalytic strategy: first, the ATP-dependent formation of an acyl-AMP intermediate, and second, the transfer of the acyl group to a thiol acceptor (Coenzyme A or a carrier protein) nih.govacs.org. This shared biochemical logic underscores the central role of adenylation in activating carboxylic acids for diverse biosynthetic purposes, from primary metabolism to the assembly of complex peptide scaffolds.

Physiological Context of Propanoyl-AMP Metabolism

The metabolism initiated by the formation of propanoyl-AMP is deeply embedded in the physiological state of an organism, linking diet, microbial activity, and central energy status. The flux through this pathway is critical for maintaining metabolic homeostasis.

Propionate is a key short-chain fatty acid (SCFA) produced by gut microbiota, and its absorption and subsequent activation to propanoyl-AMP allow the host to salvage energy from indigestible carbohydrates researchgate.netnih.gov. In the liver, the resulting succinyl-CoA can be used for gluconeogenesis, highlighting a direct link between gut health and blood glucose regulation nih.govresearchgate.net.

The proper functioning of the propionyl-CoA carboxylase pathway is critical, as demonstrated by the genetic disorder propionic acidemia newenglandconsortium.orgmedscape.comwikipedia.org. This condition, caused by a deficiency in the enzyme, leads to the toxic accumulation of propionyl-CoA and propionic acid wikipedia.orgmhmedical.commedlineplus.gov. This buildup can cause severe metabolic acidosis, neurological damage, and cardiac dysfunction, underscoring the importance of the pathway in detoxifying propionate derived from amino acid and fatty acid breakdown medscape.comphysiology.orgnih.gov.

Thus, the formation of propanoyl-AMP is a crucial regulatory and metabolic entry point. It commits propionate to pathways essential for energy production, anaplerosis, biosynthesis of vital secondary metabolites, and the prevention of toxic metabolite accumulation.

Propanoyl-AMP Cycling in Microbial Systems

Propanoyl-AMP is a critical, short-lived intermediate in the microbial activation of propionate, converting it into a metabolically usable form, primarily propionyl-CoA. This activation is the first step in propionate catabolism and is catalyzed by the enzyme propionyl-CoA synthetase (PrpE), a member of the adenylate-forming enzyme family. nih.govrsc.orgacs.org The process is a two-step reaction:

Adenylation: Propionate reacts with adenosine triphosphate (ATP), resulting in the formation of propanoyl-AMP and pyrophosphate (PPi).

Thioesterification: The activated propanoyl group is then transferred from propanoyl-AMP to coenzyme A (CoA), forming propionyl-CoA and releasing adenosine monophosphate (AMP).

Detailed research in the bacterium Salmonella enterica has characterized its PrpE enzyme, providing direct evidence for the propanoyl-AMP intermediate. nih.gov Kinetic studies have shown that propionate is the preferred substrate for this enzyme. nih.gov Furthermore, site-directed mutagenesis studies have identified specific amino acid residues crucial for this process. For instance, the residue Lys592 in the S. enterica PrpE is essential for the initial adenylation step (the synthesis of propanoyl-AMP), but not for the subsequent formation of the thioester bond. nih.gov Mutant versions of the enzyme lacking a functional Lys592 could not convert propionate to propionyl-CoA but were still able to convert propanoyl-AMP to propionyl-CoA, confirming the two-step mechanism. nih.gov

This activation pathway is not limited to Salmonella. In the fungus Aspergillus nidulans, enzymes such as the putative propionyl-CoA synthase (PcsA) and the acetyl-CoA synthase (FacA) are also involved in converting propionate to propionyl-CoA, a process presumed to proceed via a propanoyl-AMP intermediate. nih.gov

Once formed, propionyl-CoA can enter several metabolic pathways. A primary route in many microbes is the methylcitrate cycle, which serves to metabolize propionyl-CoA, converting it to pyruvate and succinate. nih.gov This cycle is crucial for detoxifying the cell when propionate levels are high, as an accumulation of propionyl-CoA can be toxic and inhibit the synthesis of other important molecules like polyketides. nih.gov In some bacteria, propionyl-CoA is a key building block for the biosynthesis of complex polyketides, which can have antibiotic properties. uwaterloo.ca

The table below summarizes the key enzymes and pathways involved in the microbial cycling of propanoyl-AMP.

Enzyme Organism Example Function Subsequent Pathway
Propionyl-CoA Synthetase (PrpE) Salmonella enterica Activates propionate to propionyl-CoA via a propanoyl-AMP intermediate. nih.gov Methylcitrate Cycle
Propionyl-CoA Synthase (PcsA) Aspergillus nidulans Putative enzyme for converting propionate to propionyl-CoA. nih.gov Polyketide Synthesis

| Acetyl-CoA Synthase (FacA) | Aspergillus nidulans | Also involved in the activation of propionate to propionyl-CoA. nih.gov | General Metabolism |

Mammalian Pathways Involving Propanoyl-AMP Intermediates

In mammalian systems, propanoyl-AMP serves the same fundamental role as in microbes: it is a transient, high-energy intermediate in the activation of propionate to propionyl-CoA. This activation is a prerequisite for propionate's entry into central metabolic pathways. nih.gov The primary sources of propionate in mammals are the catabolism of odd-chain fatty acids and the breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine. wikipedia.org

The activation is carried out by acyl-CoA synthetase enzymes, which catalyze the formation of propionyl-CoA from propionate, ATP, and Coenzyme A, with propanoyl-AMP being formed and consumed within the catalytic cycle.

The major metabolic fate of the resulting propionyl-CoA is its conversion into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org This conversion is a three-step process that is vital for energy production and is summarized below:

Carboxylation: The enzyme propionyl-CoA carboxylase, which requires biotin as a cofactor, catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. wikipedia.orgutah.edunih.gov

Racemization: Methylmalonyl-CoA racemase then converts D-methylmalonyl-CoA into its stereoisomer, L-methylmalonyl-CoA. utah.edunih.gov

Isomerization: Finally, the enzyme methylmalonyl-CoA mutase, which requires a derivative of vitamin B12 (adenosylcobalamin) as a cofactor, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA. wikipedia.orgnih.gov

Recent research has uncovered alternative metabolic routes for propionate in mammalian cells. Studies using human hepatocellular carcinoma (HepG2) cells and other cell lines have shown that propionyl-CoA can act as a precursor for the direct formation of a six-carbon mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA. nih.gov This finding suggests that the pathway initiated by the formation of the propanoyl-AMP intermediate is not solely dedicated to energy production via the citric acid cycle but may also be involved in the synthesis of other specialized fatty acids. nih.gov

The key mammalian enzymes and pathways involving the propionyl-CoA formed from the propanoyl-AMP intermediate are detailed in the following table.

Enzyme Function Cofactor(s) Resulting Pathway
Acyl-CoA Synthetase Activates propionate to propionyl-CoA via a propanoyl-AMP intermediate. ATP, CoA Entry into central metabolism
Propionyl-CoA Carboxylase Carboxylates propionyl-CoA to D-methylmalonyl-CoA. wikipedia.orgnih.gov Biotin, ATP Conversion to Succinyl-CoA
Methylmalonyl-CoA Racemase Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. utah.edunih.gov N/A Conversion to Succinyl-CoA

| Methylmalonyl-CoA Mutase | Isomerizes L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov | Vitamin B12 (Adenosylcobalamin) | Citric Acid Cycle |

Regulation and Control of Propanoyl Amp Metabolic Flux

Transcriptional and Translational Regulation of Propanoyl-AMP Enzymes

The amount of enzyme present in a cell is a primary determinant of metabolic capacity. The synthesis of enzymes involved in propanoyl-AMP and propionyl-CoA metabolism is tightly controlled at the level of gene expression, ensuring that these proteins are produced only when needed.

Propionyl-CoA synthetase is the enzyme that directly produces propanoyl-AMP as a reaction intermediate. The expression of the genes encoding this enzyme and others in related pathways is subject to sophisticated control. In various microorganisms, specific transcriptional regulators have been identified that modulate the expression of these genes in response to the presence of propionate (B1217596) or its metabolites.

For instance, in the fungus Aspergillus nidulans, a putative propionyl-CoA synthase gene, pcsA, is induced by the presence of propionate in the environment. nih.gov In bacteria, the regulation can be more complex, often involving operon structures. In Rhodobacter sphaeroides, a transcriptional regulator known as PccR is required for the upregulation of the pccB gene, which encodes a subunit of propionyl-CoA carboxylase, an enzyme essential for propionyl-CoA assimilation. asm.org The expression of pccB and the activity of the corresponding enzyme increase significantly when the bacterium is grown on propionate. asm.org Similarly, in organisms like Salmonella enterica and Corynebacterium glutamicum, the genes for the methylcitrate cycle, a key pathway for propionyl-CoA metabolism, are controlled by transcriptional regulators like PrpR, which responds to intracellular metabolite levels. nih.gov

Enzyme induction is a process where the synthesis of an enzyme is increased in response to a specific molecule, the inducer. slideshare.netencyclopedia.com Conversely, enzyme repression is the process where enzyme synthesis is blocked. encyclopedia.comlibretexts.org These mechanisms are fundamental to the regulation of metabolic pathways, including those involving propanoyl-AMP.

The presence of propionate often acts as an inducer for the enzymes required for its metabolism. As noted, propionyl-CoA carboxylase (PCC) activity in R. sphaeroides is upregulated 20-fold during growth on propionate compared to growth on succinate. asm.org This induction corresponds to increased transcription of the pccB gene, demonstrating transcriptional-level control. asm.org

In many bacteria, genes for a specific metabolic pathway are clustered together in an operon, which is transcribed as a single unit. themedicalbiochemistrypage.org The expression of these operons is often controlled by a repressor protein that can bind to a region of the DNA called the operator, blocking transcription. libretexts.orgyoutube.com An inducer molecule can bind to the repressor, causing it to detach from the operator and allowing gene expression to proceed. encyclopedia.com For example, the enzymes of the methylcitrate pathway in S. enterica are encoded by the prp operon, whose expression is controlled by the transcriptional activator PrpR, which is responsive to intracellular levels of 2-methylcitrate. nih.gov This represents a feed-forward induction mechanism where a metabolite signals the need for its own processing.

RegulatorOrganismTarget Gene/PathwayEffector MoleculeMode of Regulation
PccRRhodobacter sphaeroidespccB (Propionyl-CoA Carboxylase)Propionate (in growth medium)Induction/Upregulation asm.org
PrpRSalmonella entericaprp operon (Methylcitrate Cycle)2-MethylcitrateInduction/Activation nih.gov
PrpRCorynebacterium glutamicumMethylcitrate Cycle GenesNot specifiedTranscriptional Control nih.gov
Not specifiedAspergillus nidulanspcsA (putative Propionyl-CoA Synthase)PropionateInduction nih.gov

Allosteric Regulation and Post-Translational Modification

While transcriptional control adjusts the number of enzyme molecules over a longer timescale, allosteric regulation and post-translational modifications provide a mechanism for rapid, second-by-second adjustments to enzyme activity. These processes modify the catalytic efficiency of existing enzymes in direct response to the immediate metabolic state of the cell.

Feedback inhibition is a common regulatory strategy where the end product of a metabolic pathway binds to and inhibits an enzyme that acts earlier in the pathway. youtube.com This creates a self-regulating system that prevents the excessive accumulation of the final product. In the context of propanoyl-AMP metabolism, this would involve downstream products of propionyl-CoA, such as methylmalonyl-CoA or succinyl-CoA, inhibiting the activity of propionyl-CoA synthetase.

While specific examples of feedback inhibition on propionyl-CoA synthetase by its distant downstream products are not extensively detailed in the provided research, the principle is fundamental to metabolic control. khanacademy.org An analogous situation is observed in A. nidulans, where the accumulation of propionyl-CoA, the direct product of the synthetase reaction, leads to the inhibition of polyketide synthesis, indicating that high levels of this intermediate can exert regulatory effects on other metabolic pathways. nih.gov

The energetic state of the cell, often represented by the ratio of AMP to ATP, is a critical regulator of metabolism. A high AMP/ATP ratio signifies low energy status, triggering a switch from energy-consuming (anabolic) pathways to energy-producing (catabolic) pathways. nih.govnih.gov The primary sensor of this ratio is the AMP-activated protein kinase (AMPK). nih.govnih.gov

The reaction catalyzed by propionyl-CoA synthetase, which generates propanoyl-AMP as an intermediate, is an ATP-consuming process: propionate is converted to propionyl-CoA at the expense of ATP being hydrolyzed to AMP and pyrophosphate. nih.gov As an anabolic, ATP-requiring reaction, it is expected to be inhibited under conditions of low cellular energy.

Cellular Energy StatusAMP/ATP RatioAMPK ActivityEffect on Anabolic Pathways (e.g., Propionyl-CoA Synthesis)Effect on Catabolic Pathways (e.g., Fatty Acid Oxidation)
High EnergyLowLowPermittedInhibited
Low Energy (Stress)HighHighInhibited nih.govActivated nih.gov

Post-translational modification (PTM) refers to the covalent alteration of proteins following their synthesis, which can dramatically alter their activity, localization, or stability. wikipedia.org Common PTMs include phosphorylation and acylation. wikipedia.orgimrpress.com

Enzymes in the propanoyl-AMP pathway are known to be regulated by such modifications. A key finding is the regulation of propionyl-CoA synthetase itself by covalent modification. In Salmonella enterica, the activity of this enzyme is modulated by reversible covalent propionylation at its active site. nih.gov This modification, where a propionyl group is attached to a lysine (B10760008) residue, directly controls the enzyme's ability to activate propionate. asm.orgwikipedia.org A similar mechanism of reversible acylation has also been observed in Actinomycetales. nih.gov This represents a highly specific and direct control mechanism, where the enzyme's activity is regulated by the attachment of a group derived from its own product's metabolic pathway.

Phosphorylation, the addition of a phosphate (B84403) group, is one of the most widespread PTMs for regulating enzyme activity. youtube.comyoutube.com This process is catalyzed by protein kinases. youtube.com As mentioned, AMPK is a critical kinase that responds to cellular energy status. nih.gov Upon activation, AMPK phosphorylates key metabolic enzymes, leading to a coordinated metabolic response. nih.gov It is plausible that propionyl-CoA synthetase or other enzymes in related pathways are targets of AMPK or other protein kinases, placing their activity under the control of cellular signaling networks.

Advanced Methodologies for Probing Propanoyl Amp Research

Mass Spectrometry for Propanoyl-AMP Detection and Quantification

Mass spectrometry (MS) is an indispensable tool in modern metabolomics, offering high sensitivity and specificity for the detection and quantification of metabolites like propanoyl-AMP. Coupled with separation techniques such as liquid chromatography (LC), LC-MS/MS provides a powerful platform for analyzing complex biological matrices.

Targeted metabolomics focuses on the simultaneous quantification of a predefined set of metabolites within a biological sample, making it ideal for studying specific metabolic pathways. For propanoyl-AMP research, targeted LC-MS/MS can be employed to identify and quantify propanoyl-AMP itself, along with other intermediates in propionate (B1217596) metabolism or acyl-adenylate pathways. By establishing precise mass-to-charge ratios and fragmentation patterns, specific acyl-AMPs can be distinguished from other cellular components. Studies utilizing LC-MS/MS have been instrumental in profiling acyl-CoA species and related metabolites, providing a framework for the analysis of acyl-AMPs within cellular extracts sigmaaldrich.comnih.gov. This approach allows for the mapping of propanoyl-AMP's presence and abundance across different cellular compartments or under various metabolic conditions.

Enzymatic Assays for Propanoyl-AMP Turnover

Enzymatic assays are fundamental for characterizing the catalytic activity of enzymes involved in the synthesis and breakdown of propanoyl-AMP. These assays typically measure the rate of substrate consumption or product formation.

Continuous assays monitor enzyme activity in real-time, often by detecting changes in light absorbance or fluorescence. Spectrophotometric assays are widely used, typically measuring the production or consumption of molecules that absorb light at specific wavelengths, such as NADH. For enzymes that produce or consume AMP, coupled enzyme systems can be employed. For example, AMP can be converted to ATP via myokinase, which then fuels a luciferase reaction producing light, or it can be coupled to reactions that produce NADH, detectable at 340 nm google.comresearchgate.netmpg.deresearchgate.net. Discontinuous assays involve the collection of reaction aliquots at specific time points, followed by measurement of product or substrate levels. These methods are valuable for determining kinetic parameters like Vmax and Km.

Many enzymes that activate carboxylic acids, including those involved in propionate metabolism, proceed via an acyl-AMP intermediate and release pyrophosphate (PPi) and AMP as byproducts nih.govacs.orgnih.gov. Assays for PPi release are crucial for characterizing the adenylation step. Methods include spectrophotometric detection using coupled enzyme systems involving inorganic pyrophosphatase and other enzymes to generate a detectable signal nih.govresearchgate.nettandfonline.compnas.org. For instance, the EnzChek Pyrophosphate Assay Kit utilizes a coupled enzyme system to quantify PPi colorimetrically or fluorometrically sigmaaldrich.com. Similarly, AMP release can be measured using coupled enzyme assays, often involving luciferase or enzymes that convert AMP into molecules detectable by spectrophotometry or other means google.comnih.govbellbrooklabs.comresearchgate.net. These assays are essential for understanding the kinetics of enzyme-catalyzed reactions involving propanoyl-AMP.

Biochemical Reconstruction and Reconstitution of Propanoyl-AMP Pathways

Biochemical reconstruction and reconstitution involve assembling purified enzymes in vitro to recreate specific metabolic pathways. This approach allows for the detailed study of individual enzymatic steps and their interactions, providing mechanistic insights into the formation and fate of propanoyl-AMP. For example, the propionate catabolism pathway in Salmonella enterica involves propionyl-CoA synthetase (PrpE), which activates propionate to propionyl-CoA via a propionyl-AMP intermediate google.comsigmaaldrich.com. Reconstituting this pathway with purified PrpE and other necessary enzymes allows for the precise characterization of each step, including the formation and subsequent reaction of propanoyl-AMP. Such studies can confirm the role of specific enzymes and intermediates and can be used to identify potential regulatory mechanisms or novel enzymatic activities acs.orgacs.org.

Compound List:

Propanoyl-AMP

Propionyladenylate

Propinol adenylate

Adenosine (B11128) Monophosphate (AMP)

Propionic acid

Propionyl-CoA

Adenosine Triphosphate (ATP)

Adenosine Diphosphate (ADP)

Pyrophosphate (PPi)

Inorganic Phosphate (B84403) (Pi)

Acetyl-CoA

Valine

Isoleucine

Acyl-AMP

Acyl-CoA

Fatty Acyl-AMP Ligases (FAALs)

Fatty Acyl-CoA Ligases (FACLs)

Acyl Carrier Protein (ACP)

Holo-ACP

4'-phosphopantetheine (B1211885)

2-methylcitrate

2-methyl-cis-aconitate

2-methylisocitrate

Pyruvate

Succinyl-CoA

Malate

Oxaloacetate

NADH

NAD+

Luciferase

Luciferin

Myokinase

Pyruvate Kinase

Lactate Dehydrogenase

Inosine

Hypoxanthine

Uric acid

MesG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

Purine Nucleoside Phosphorylase (PNPase)

Xanthine Oxidase (XOD)

Inorganic Pyrophosphatase (PPase)

Mefenamic acid (MFA)

MFA-AMP

MFA-CoA

MFA-GSH

MFA-1-O-G

Glutathione (GSH)

Cyclic AMP (cAMP)

3',3'-cyclic-di-AMP (c-di-AMP)

3',3'-cGAMP

Cyclic GMP-AMP (cGAMP)

3-hydroxypropionate (B73278) (3HP)

3-hydroxypropionyl-AMP (3OHP-AMP)

3-hydroxypropionyl-CoA (3OHP-CoA)

Acrylyl-CoA

Methylmalonyl-CoA

Succinate

3,4-Hexanedione

Propanoyl chloride

Propanoyl bromide

Adenosine 5'-propyl phosphate

Imidazoyl propionate

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering offer powerful tools to manipulate cellular pathways for enhanced production of desired compounds or to dissect complex metabolic networks.

Metabolic engineering strategies frequently involve the precise control of enzyme expression to optimize flux through specific metabolic pathways. This can include overexpressing genes encoding rate-limiting enzymes, altering gene regulation, blocking competing pathways, or reconstituting entire pathways in heterologous hosts nih.govpnnl.govwikipedia.org. For pathways involving propanoyl-AMP, modulating the expression of key enzymes like propionyl-CoA synthetase (PrpE) is critical for controlling the flux of propionate into downstream metabolic products uwaterloo.ca. For instance, engineering Escherichia coli for propionate production has involved activating the sbm operon or utilizing plasmid-based overexpression of genes involved in succinyl-CoA conversion to propionyl-CoA researchgate.net. Balancing the expression levels of genes within a pathway is also recognized as an effective method to increase metabolic flux towards target compounds pnnl.gov.

Directed evolution is a powerful technique for generating enzymes with novel or improved properties, including altered substrate specificity acs.orgnih.goveurekalert.org. This process typically involves creating libraries of enzyme variants through random mutagenesis or DNA shuffling, followed by high-throughput screening or selection to identify variants with desired characteristics nih.gov. For enzymes involved in propanoyl-AMP metabolism, such as acyl-CoA synthetases, directed evolution can be employed to engineer specificity towards propanoyl-AMP analogs or to improve the efficiency of propionate activation. Computational methods, including phylogenetic analysis and machine learning, are increasingly used to predict amino acid residues that influence substrate specificity, thereby guiding rational protein engineering efforts acs.orgeurekalert.org. By understanding the structural basis of substrate recognition, researchers can design mutations to enhance or alter an enzyme's interaction with propanoyl-AMP or its analogs, opening avenues for novel biocatalytic applications.

Compound List:

Propanoyl-AMP (Propionyl-AMP, Propanol adenylate)

Propionyl-CoA

Adenosine Monophosphate (AMP)

Adenosine Triphosphate (ATP)

Propionic acid (Propanoate)

Propionyl-CoA synthetase (PrpE, EC 6.2.1.17)

Propionyl-CoA carboxylase (PCC)

Methylmalonyl-CoA

Adenylate kinase (AdK)

Polyphosphate kinase

3-hydroxypropionate (3HP)

Acetyl-CoA

Acetyl-CoA synthetase (Acs)

Evolutionary Perspectives on Propanoyl Amp Chemistry

Phylogenetics of Propanoyl-AMP Forming and Utilizing Enzymes

The evolutionary history of the enzymes that generate propanoyl-AMP is deeply rooted in the broader family of adenylate-forming enzymes. Phylogenetic analysis of this superfamily showcases a pattern of descent from a common ancestor, with subsequent diversification leading to the specialized enzymes seen today.

The acyl-adenylate forming enzymes, also known as the ANL superfamily, are found across all kingdoms of life, suggesting an early evolutionary origin, potentially in the Last Universal Common Ancestor (LUCA). nih.gov This superfamily is remarkably diverse and includes not only fatty acyl-AMP ligases (FAALs) that produce intermediates like propanoyl-AMP, but also fatty acyl-CoA ligases (FACLs), the adenylation domains of non-ribosomal peptide synthetases (NRPS), and firefly luciferases. researchgate.netnih.govplos.org

Genomic analyses reveal that these enzymes, despite their varied functions—from fatty acid metabolism and antibiotic synthesis to bioluminescence—share a common evolutionary heritage. plos.org The presence of FAAL-like proteins in the genomes of bacteria, archaea, and eukaryotes points to the fundamental importance of acyl-adenylate formation in lipid metabolism across the tree of life. nih.gov Comparative genomics suggests that FAALs, which specialize in producing acyl-adenylates as their final product, evolved from FACLs, which perform a two-step reaction to produce acyl-CoAs. nih.govresearchgate.net This functional divergence is a key evolutionary event within the superfamily.

Despite their functional diversity, members of the acyl-adenylate superfamily exhibit a high degree of structural and sequence conservation in their core catalytic domains. researchgate.netnih.gov These enzymes typically share a characteristic structural fold, consisting of a large N-terminal domain and a smaller C-terminal domain connected by a flexible hinge. nih.govosti.gov

Within these domains, several sequence motifs are highly conserved, underscoring their critical role in catalysis. An analysis of 374 sequences from the superfamily identified five fully conserved residues and ten conserved sequence motifs. plos.org These conserved regions are crucial for binding ATP and the acyl substrate, as well as for stabilizing the acyl-AMP intermediate. plos.orgnih.govnih.gov For instance, the P-loop, a glycine- and serine/threonine-rich motif, is vital for interacting with the pyrophosphate portion of ATP. plos.orgnih.gov The remarkable conservation of the adenylate-binding site and key catalytic residues across diverse organisms indicates a shared mechanism for the initial adenylation step that produces molecules like propanoyl-AMP. nih.gov

Conserved FeatureFunctionEnzyme Families
Overall Fold Consists of a large N-terminal and a small C-terminal domain.FAALs, FACLs, NRPS A-domains, Luciferases
P-loop Motif Binds the phosphate (B84403) groups of ATP.FAALs, FACLs, and other ANL superfamily members
Gate Motif Controls substrate access to the active site.FAALs, FACLs
Adenylate Binding Site Interacts with the AMP moiety of the intermediate.FAALs, FACLs
Conserved Lysine (B10760008) Interacts with pyrophosphate, preventing conformational change until its release. plos.orgHuman Medium Chain Fatty Acyl-CoA Synthetase (MACS) and others

Divergence and Specialization of Propanoyl-AMP Pathways

The evolution from a general acyl-activating enzyme to the specialized enzymes seen today is a story of divergence driven by the selective pressures of different environments. This has led to the development of distinct pathways that utilize propanoyl-AMP and related molecules for specific biological purposes.

The functional role of acyl-AMP pathways is often tailored to the specific lifestyle of an organism. A prime example is found in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In Mtb, FAALs are not just involved in general fatty acid metabolism but are critical for the biosynthesis of complex, virulence-conferring lipids such as mycolic acids, sulfolipids, and mycobactin. nih.gov These lipids are essential components of the bacterium's unique cell envelope, which is crucial for its survival and pathogenesis within the harsh environment of the host. nih.gov The FAALs shuttle fatty acyl units, activated as acyl-adenylates, into the polyketide synthesis pathways that produce these vital lipids. nih.govresearchgate.net This represents a clear adaptation where the chemistry of acyl-AMP formation has been co-opted for a specialized, pathogenic function.

In contrast, FACLs in the same organism participate in more general metabolic processes like lipid catabolism and energy generation. nih.gov This division of labor between FAALs and FACLs highlights how duplicated and diverged pathways can serve distinct roles, one adapted for virulence and the other for core metabolism.

The evolutionary path leading to dedicated Fatty Acyl-AMP Ligases (FAALs) appears to be a direct divergence from the canonical Fatty Acyl-CoA Ligases (FACLs). researchgate.net FACLs catalyze a two-step reaction: first, the activation of a fatty acid to a fatty acyl-AMP intermediate, and second, the transfer of the acyl group to Coenzyme A (CoA) to form a fatty acyl-CoA thioester. nih.govosti.gov

FAALs, however, only perform the first step, releasing the fatty acyl-AMP as their final product. nih.govosti.gov Structural and genetic studies have revealed the molecular basis for this functional shift. FAALs possess a unique insertion sequence motif that is absent in FACLs. researchgate.netnih.govosti.gov This insertion motif interacts with the hinge region between the two main domains of the enzyme. nih.govosti.gov This interaction is thought to lock the enzyme in a conformation that prevents the binding of CoA, thereby aborting the second step of the reaction. researchgate.netnih.govosti.gov The evolution of this insertion sequence represents an elegant molecular mechanism that drove the functional divergence of FAALs from their FACL ancestors, allowing for the specialized production of acyl-adenylates for pathways like polyketide and non-ribosomal peptide biosynthesis. nih.govresearchgate.net

FeatureFatty Acyl-CoA Ligase (FACL)Fatty Acyl-AMP Ligase (FAAL)
Catalytic Reaction Two steps: Acyl-adenylation followed by CoA thioesterification. nih.govOne step: Acyl-adenylation only. nih.gov
Final Product Acyl-CoAAcyl-AMP
Key Structural Element Lacks the specific insertion motif.Contains a characteristic insertion motif that prevents CoA binding. researchgate.netnih.gov
Primary Evolutionary Role Ancestral enzyme involved in core fatty acid metabolism.Evolved from FACLs to channel activated acyl units into secondary metabolism (e.g., virulence factor synthesis). nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Discovery of Novel Propanoyl-AMP Dependent Enzymes and Pathways

The exploration for new enzymes and metabolic routes involving propanoyl-AMP is crucial for a complete understanding of cellular metabolism and for identifying new biocatalytic tools.

Propanoyl-AMP is principally recognized as a transient, high-energy intermediate in the two-step reaction catalyzed by propionyl-CoA synthetase (PrpE) to form propionyl-CoA. nih.gov This reaction is the first and committing step in the catabolism of propionate (B1217596) through pathways like the methylcitrate cycle. nih.govunam.mx However, the full extent of its metabolic significance remains an active area of investigation.

The accumulation of its downstream product, propionyl-CoA, is known to be toxic to cells, highlighting the critical importance of managing the metabolic flux that proceeds through the propanoyl-AMP intermediate. frontiersin.orgasm.org In instances of metabolic dysfunction, such as propionic acidemia where propionyl-CoA carboxylase is impaired, the cell employs "pressure valve" mechanisms, including the hydrolysis of propionyl-CoA back to propionate, to regulate intracellular acyl-CoA levels. nih.govresearchgate.net This underscores the pivotal position of propanoyl-AMP at the gateway of this potentially toxic pool.

Future research is aimed at determining if propanoyl-AMP, or its close chemical analogues, plays uncharacterized roles as a signaling molecule or an allosteric regulator, similar to how other acyl-adenylates are being explored as chemical probes for mechanistic studies. nih.govresearchgate.net The inherent reactivity of the acyl-adenylate bond suggests potential for interactions beyond the active site of its synthesizing enzyme.

The flow of carbon through propanoyl-AMP is tightly controlled at multiple levels to prevent the toxic accumulation of propionyl-CoA and to adapt to changing nutritional conditions. These regulatory hubs are a key focus of current research.

Transcriptional Control: The synthesis of propionyl-CoA synthetase (PrpE), the enzyme that generates propanoyl-AMP, is under strict transcriptional control. In Escherichia coli, the prpBCDE operon, which contains the prpE gene, is regulated by transcription factors such as PrpR, Cra, and CRP. unam.mx In other bacteria, distinct regulatory systems have been identified. For example:

In Mycobacterium smegmatis, the nitrogen-sensing regulator GlnR directly activates the transcription of the MsprpE gene in response to nitrogen limitation. frontiersin.org

In Rhodobacter sphaeroides, a transcriptional regulator known as PccR controls the assimilation of propionyl-CoA. asm.org

Post-Translational Modification: A significant layer of regulation occurs directly at the enzyme level. In organisms like Salmonella enterica and M. smegmatis, the activity of PrpE is modulated by the reversible propionylation or acetylation of a key lysine (B10760008) residue within its active site. frontiersin.orgasm.org This post-translational modification, often catalyzed by acetyltransferases that use acetyl-CoA or propionyl-CoA as a donor, acts as a direct feedback inhibition mechanism. frontiersin.orgacs.org High intracellular concentrations of propionyl-CoA can thus trigger the modification and inactivation of PrpE, shutting down further synthesis of propanoyl-AMP and consequently, propionyl-CoA. frontiersin.orgacs.org Furthermore, in E. coli, PrpE activity appears to be sensitive to the cellular redox state through the involvement of redox-active thiols. unam.mx

Table 9.1: Selected Regulators of Propanoyl-AMP Flux

Regulator Organism Level of Control Mechanism
PrpR, Cra, CRP Escherichia coli Transcriptional Control the expression of the prpBCDE operon. unam.mx
GlnR Mycobacterium smegmatis Transcriptional Activates expression of propionyl-CoA synthetase (MsprpE) under nitrogen starvation. frontiersin.org
PccR Rhodobacter sphaeroides Transcriptional Controls propionyl-CoA assimilation genes. asm.org
PccD Saccharopolyspora erythraea Transcriptional Negatively controls the propionyl-CoA carboxylase gene, a downstream enzyme. asm.org
Propionylation Salmonella enterica Post-Translational Reversible covalent modification of a PrpE active site lysine inhibits enzyme activity. asm.org

| Acylation (MsPat) | Mycobacterium smegmatis | Post-Translational | Acetyltransferase (MsPat) acylates and inhibits MsPrpE activity, creating a feedback loop. frontiersin.org |

Propanoyl-AMP as a Target for Biocatalysis and Synthetic Biology

The unique chemistry of propanoyl-AMP and the enzyme that synthesizes it, propionyl-CoA synthetase, offers significant opportunities for metabolic engineering and the production of valuable chemicals.

A primary strategy in synthetic biology is to use propionyl-CoA synthetase (PrpE) as a gateway enzyme to convert inexpensive propionate into the versatile metabolic precursor, propionyl-CoA. uwaterloo.ca By introducing the prpE gene into robust industrial hosts like E. coli or Saccharomyces cerevisiae, researchers can channel propionate into various biosynthetic pathways. oup.comfrontiersin.org

This approach has been successfully applied to produce a range of valuable compounds:

Polyketides: Propionyl-CoA is a critical starter or extender unit for many complex polyketides, including important antibiotics like erythromycin. Engineering strains to express PrpE provides a direct route to supply this necessary precursor. acs.orgoup.com

Bioplastics: The biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) requires propionyl-CoA for the incorporation of the 3-hydroxyvalerate (B1259860) monomer. Co-expression of prpE with the PHA synthesis genes enables PHBV production from simple carbon sources supplemented with propionate. nih.govnih.gov

Odd-Chain Fatty Acids: These fatty acids, which have applications in fuels and specialty chemicals, can be produced by supplying propionyl-CoA as the initial building block for fatty acid synthesis. frontiersin.org

Other Platform Chemicals: Novel pathways are being designed around propionyl-CoA intermediates. For instance, a synthetic pathway to produce succinic acid in E. coli was constructed utilizing a propionyl-CoA synthase as a key enzyme. frontiersin.org

Research is moving beyond simply using propionyl-CoA synthetase as a conduit and is now focusing on engineering the enzyme itself and exploiting the chemistry of the propanoyl-AMP intermediate.

Engineered Enzymes: Rational design and directed evolution are being used to create novel biocatalysts from acyl-CoA synthetases.

Altered Substrate Specificity: Studies on the related acetyl-CoA synthetase have shown that rational mutagenesis of the carboxylate binding pocket can successfully alter its specificity, providing a blueprint for engineering PrpE to accept non-native substrates. acs.org

Novel Functions: Researchers have successfully engineered a propionyl-CoA synthase from Erythrobacter sp. to enhance a latent, or "sleeping," carboxylase activity. This work transformed the enzyme into a novel CO2-fixing carboxylase, demonstrating the potential to create entirely new-to-nature reactions on the acyl-CoA synthetase scaffold. researchgate.netuni-marburg.de

Overcoming Feedback Inhibition: A key challenge in metabolic engineering is feedback inhibition. A propionyl-CoA synthetase from S. erythraea (SACE_1780) was identified that is naturally resistant to the common feedback inhibition mechanism of propionylation. Overexpressing this specific enzyme variant is a practical strategy to increase the propionyl-CoA supply for antibiotic production. acs.org

Inhibitors and Probes: The propanoyl-AMP intermediate is a specific target for developing molecular tools.

Potent Inhibitors: Adenosine (B11128) 5'-propyl phosphate (B84403), a stable, non-reactive analogue of propanoyl-AMP, has been shown to be a potent inhibitor of PrpE. nih.gov This demonstrates a clear strategy for designing highly specific inhibitors that target the adenylation step of the reaction.

Chemical Probes: The development of acyl-adenylate mimics, such as acyl-sulfonyladenosine (acyl-AMS) derivatives, provides a powerful platform for creating bisubstrate inhibitors and chemical probes. nih.govresearchgate.net These tools are invaluable for studying the structure and mechanism of the wider family of adenylate-forming enzymes, including PrpE.

Systems Biology Approaches to Propanoyl-AMP Metabolism

To fully comprehend the role of propanoyl-AMP, it must be studied within the context of the entire cellular system. Systems biology integrates high-throughput data with computational modeling to understand how metabolic networks are regulated and how they respond to perturbations.

Metabolic flux analysis (MFA) and flux balance analysis (FBA) are powerful computational tools used to map the flow of metabolites through a network. d-nb.info These approaches have been applied to propionate metabolism to predict optimal conditions for producing desired bioproducts. For example, FBA was used to model the production of PHA copolymers in mixed microbial cultures, identifying the optimal feeding rates of acetate (B1210297) and propionate to maximize the yield of high-quality polymer. d-nb.info In another study, MFA was used to analyze the metabolism of Bacillus subtilis and demonstrated that using propionate as a carbon source favorably directed metabolic flux toward precursors for indole-3-acetic acid (IAA) synthesis. mdpi.com

A landmark study in Caenorhabditis elegans combined genetic mapping, carbon tracing, and gene expression analysis to uncover a remarkable example of metabolic network rewiring. elifesciences.orgnih.gov This systems-level investigation revealed that under conditions of vitamin B12 deficiency, which blocks the canonical propionate breakdown pathway, the organism transcriptionally activates an entire alternative pathway, or "shunt," to process the propionate. elifesciences.org This rerouting of the flux that originates with the formation of propanoyl-AMP demonstrates the profound metabolic plasticity that organisms possess to maintain homeostasis and survive under nutritional stress. Such systems-level insights are critical for understanding how the flux through propanoyl-AMP is managed on a global scale.

Multi-omics Integration for Comprehensive Pathway Understanding

A holistic understanding of the role of propanoyl-AMP in cellular processes requires the integration of data from multiple molecular levels. nih.gov Multi-omics integration combines datasets from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of biological systems than any single omics approach can provide. nih.govmdpi.com This strategy is essential for mapping the intricate network of interactions surrounding propanoyl-AMP, from gene regulation to metabolic output. frontlinegenomics.com

Propanoyl-AMP is a central, albeit transient, molecule in propanoate metabolism. It is synthesized from propionate and ATP by synthetase enzymes and subsequently converted into propionyl-CoA. nih.govsmpdb.ca A multi-omics approach can elucidate the regulation and flux of this pathway with unprecedented detail.

Genomics and Transcriptomics: These approaches can identify and quantify the expression of genes encoding the enzymes responsible for propanoyl-AMP synthesis, such as acetyl-CoA and propionyl-CoA synthetases. nih.govgenome.jp By analyzing gene expression patterns under various conditions (e.g., high propionate availability), researchers can understand the transcriptional regulation of the pathway.

Proteomics: This layer of analysis measures the abundance of the synthetase enzymes, providing a more direct assessment of the cell's capacity to produce propanoyl-AMP. mdpi.com It can also identify post-translational modifications on these enzymes that may alter their activity.

Metabolomics: Targeted metabolomics can precisely quantify the cellular concentrations of propanoyl-AMP, its precursor propanoate, and its product propionyl-CoA. mdpi.com Untargeted metabolomics can further reveal broader metabolic shifts resulting from changes in the propanoate pathway, such as alterations in the TCA cycle, where propionyl-CoA is ultimately metabolized. nih.gov

The integration of these datasets allows researchers to connect genetic predispositions and transcriptional responses to actual protein levels and metabolic fluxes. frontlinegenomics.com For instance, an increase in the transcript for a propionyl-CoA synthetase may or may not correlate with increased protein levels or a higher flux towards propionyl-CoA, a distinction only made possible through multi-omics integration. Web-based platforms like OmicsAnalyst are designed to facilitate this type of integrated analysis. mdpi.com

Table 1: Hypothetical Multi-omics Data for Propanoyl-AMP Pathway Analysis

Omic LayerAnalyteMeasurementPotential Finding
Transcriptomics mRNA of Propionyl-CoA SynthetaseRelative Expression Level (e.g., Fold Change)Upregulation in response to high extracellular propionate.
Proteomics Propionyl-CoA Synthetase ProteinAbsolute Abundance (e.g., fmol/µg protein)Increased protein levels confirming transcriptional data.
Metabolomics Propanoyl-AMPIntracellular Concentration (e.g., µM)Transient increase, indicating active flux through the pathway.
Metabolomics Propionyl-CoAIntracellular Concentration (e.g., µM)Accumulation, suggesting a bottleneck downstream or high pathway activity.
Metabolomics Succinyl-CoAIntracellular Concentration (e.g., µM)Increased levels, indicating successful entry into the TCA cycle. nih.gov

By combining these layers, a comprehensive model of the pathway can be built, revealing regulatory checkpoints and metabolic bottlenecks that would be invisible to single-omics studies. nih.gov

Predictive Modeling of Cellular Responses to Propanoyl-AMP Perturbations

Predictive modeling, utilizing machine learning and artificial intelligence, uses computational simulations to forecast the outcomes of various scenarios, providing data-driven insights into complex biological processes. patheon.com In the context of propanoyl-AMP, predictive models can be developed to simulate cellular responses to perturbations in its metabolic pathway. Such perturbations could include the genetic knockout of a synthetase enzyme, an overabundance of propionate, or the inhibition of downstream enzymes.

Building a robust predictive model requires high-quality input data, which is where multi-omics integration becomes critical. The integrated datasets described previously would serve as the foundation for training machine learning algorithms. mdpi.comnih.gov These models can learn the complex, non-linear relationships between gene expression, protein levels, and metabolite concentrations.

The applications of such a model are numerous:

Hypothesis Generation: A model could predict the systemic effects of inhibiting propanoyl-AMP formation. For example, it might predict an accumulation of intracellular propionate and a depletion of TCA cycle intermediates, which can then be experimentally validated. nih.gov

Identifying Critical Nodes: By simulating various perturbations, models can identify which components of the pathway (genes, enzymes) have the most significant impact on cellular homeostasis, such as the cellular energy state reflected by the AMP/ATP ratio. frontierspartnerships.orgmdpi.com

Understanding Stress Responses: The accumulation of intermediates like propionyl-CoA can be toxic. nih.gov A predictive model could forecast the activation of cellular stress responses, such as the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. wikipedia.orgsdbonline.org

Table 2: Framework for a Predictive Model of Propanoyl-AMP Perturbations

Model ComponentDescriptionExample
Inputs Multi-omics data quantifying the state of the cell.Gene expression profiles, protein abundance data, metabolite concentrations (propionate, propanoyl-AMP, ATP, AMP). frontierspartnerships.org
Perturbations Simulated changes to the system.In silico knockout of a synthetase gene; simulation of high propionate influx.
Modeling Algorithm The computational engine for the prediction.Neural networks, random forests, or other machine learning approaches. nih.gov
Outputs Predicted cellular phenotypes or molecular states.Predicted cell viability, predicted flux through the TCA cycle, predicted activation state of AMPK. wikipedia.org

The ultimate goal of this approach is to move towards a more quantitative and predictive understanding of metabolism. By simulating the impact of different variables, scientists can identify the most promising avenues for experimental validation, accelerating research while reducing costs and time. patheon.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing propanoyl-AMP in vitro?

  • Methodological Answer : Propanoyl-AMP synthesis typically involves enzymatic or chemical acylation of AMP using propionyl-CoA or reactive propionyl derivatives. Characterization requires:

  • Mass Spectrometry (MS) : Confirm molecular identity using exact mass (e.g., 402.039038 for propanoyl-AMP(1-)) .

  • NMR Spectroscopy : Analyze structural integrity via <sup>1</sup>H and <sup>31</sup>P NMR to verify acylation and phosphate group deprotonation .

  • HPLC-Purity Analysis : Use reverse-phase chromatography with UV detection (λ = 260 nm for adenine moiety) to assess purity ≥90% .

    Parameter Method Key Metrics
    Molecular MassHigh-Resolution MS402.039038 (propanoyl-AMP(1-))
    Structural Confirmation<sup>31</sup>P NMRPhosphate group chemical shift (~0-5 ppm)
    PurityHPLC-UVRetention time alignment with standards

Q. How does pH influence the stability of propanoyl-AMP in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (e.g., Tris-HCl, pH 7.3) to mimic physiological conditions. Monitor degradation via:

  • Kinetic Assays : Track half-life (t1/2) using HPLC to quantify intact propanoyl-AMP over time .
  • pH Titration : Compare hydrolysis rates at pH 5.0–9.0 to identify optimal storage conditions. Propanoyl-AMP(1-) dominates at neutral pH, while acidic conditions may promote hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on propanoyl-AMP’s role in acyltransferase-mediated metabolic pathways?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., enzyme isoforms, substrate concentrations). Address this by:

  • Enzyme-Specific Profiling : Use purified acyltransferases (e.g., propionyl-CoA synthetase) under standardized kinetic parameters (Km, Vmax) .

  • Isotopic Tracing : Employ <sup>13</sup>C-labeled propanoyl-AMP to track metabolic flux via LC-MS/MS .

  • Computational Modeling : Simulate enzyme-substrate interactions using molecular docking to predict binding affinities .

    Source of Contradiction Resolution Strategy
    Varied enzyme sourcesUse recombinant enzymes with known isoforms
    Substrate competitionTest propanoyl-AMP alongside acyl-AMP analogs

Q. What advanced techniques quantify propanoyl-AMP at trace concentrations in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS with Isotope Dilution : Use deuterated propanoyl-AMP as an internal standard to correct for matrix effects .
  • Microscale Extraction : Optimize solid-phase extraction (SPE) protocols to recover >80% of propanoyl-AMP from cellular lysates .
  • Limit of Detection (LOD) : Validate assays to detect ≤1 nM concentrations, critical for in vivo metabolite studies .

Q. How can computational models predict propanoyl-AMP’s interactions with non-canonical enzyme targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate propanoyl-AMP’s conformational flexibility in solvent vs. enzyme-binding pockets .
  • Machine Learning : Train models on existing acyl-AMP-enzyme datasets to predict novel interactions .

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